molecular formula C17H19ClN4O3S B7551757 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone

Cat. No. B7551757
M. Wt: 394.9 g/mol
InChI Key: SBNQWCAGVOECHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal and cell studies. It has also been shown to have no significant toxicity in rats at certain doses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone in lab experiments include its potential as an anti-inflammatory and anti-tumor agent, its relatively low toxicity, and its availability for synthesis.
The limitations of using 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone in lab experiments include its limited understanding of the mechanism of action, its limited studies in humans, and the need for further research to fully understand its potential applications.

Future Directions

For research on 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone include:
1. Further studies on its mechanism of action to fully understand its potential applications.
2. Studies on its potential as an anti-inflammatory and anti-tumor agent in humans.
3. Studies on its potential as a treatment for other diseases such as autoimmune disorders.
4. Studies on its potential as a drug delivery system for other compounds.
5. Studies on its potential as a biosensor for detecting certain molecules.
In conclusion, 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis method of 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone involves the reaction of 4-(4-ethylthiadiazole-5-carbonyl)piperazine with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone has been studied in various scientific research applications. One study investigated its potential as an anti-inflammatory agent in rats with induced paw edema. The results showed a significant reduction in paw edema and inflammation, indicating its potential as an anti-inflammatory agent.
Another study investigated its potential as an anti-tumor agent in human breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis, indicating its potential as an anti-tumor agent.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-2-14-16(26-20-19-14)17(24)22-9-7-21(8-10-22)15(23)11-25-13-5-3-12(18)4-6-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQWCAGVOECHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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